molecular formula C11H19NO B2400835 4-(3,3-Dimethylazetidin-1-yl)cyclohexan-1-one CAS No. 1513233-06-1

4-(3,3-Dimethylazetidin-1-yl)cyclohexan-1-one

Cat. No. B2400835
CAS RN: 1513233-06-1
M. Wt: 181.279
InChI Key: CWAGRDYHBLGHBG-UHFFFAOYSA-N
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Description

“4-(3,3-Dimethylazetidin-1-yl)cyclohexan-1-one”, also known as DMAC or alpha-dimethylcyclohexanone oxime, is a cyclic amide and a widely used reagent in organic chemistry. It has a molecular weight of 181.28 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H19NO/c1-11(2)7-12(8-11)9-3-5-10(13)6-4-9/h9H,3-8H2,1-2H3 . This indicates that the molecule consists of 11 carbon atoms, 19 hydrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is -10°C .

Scientific Research Applications

Anticancer Drug Potential

Compounds related to 4-(3,3-Dimethylazetidin-1-yl)cyclohexan-1-one have been studied for their potential in developing new anticancer drugs. Chromene derivatives synthesized from dimedone and barbituric acid exhibited properties suggesting their use as DNA intercalators, qualifying them as leads for anticancer drug development (Santana et al., 2020).

Organic Synthesis

The molecule forms part of a class of compounds used in organic synthesis. The diastereoselective synthesis of 3,3-dimethylazetidines, to which this compound is related, has been explored. This synthesis route offers a new strategy for creating bioactively important 3,3-dimethylazetidines (Jin et al., 2016).

Synthesis of Key Intermediates

This compound is involved in the synthesis of key intermediates for certain pharmaceuticals. For instance, it has been used in the preparation of premafloxacin, an antibiotic for veterinary use (Fleck et al., 2003).

Focal Adhesion Kinase Studies

Studies involving this compound have contributed to understanding focal adhesion kinase (FAK), a protein associated with cancerous growth. Molecular docking studies with FAK domain using derivatives of cyclohexane, which include structures similar to this compound, have indicated potential anticancer properties (Kokila et al., 2017).

Cyclization Reactions

The compound is relevant in cyclization studies, particularly in understanding the reaction mechanisms and pathways. Research into cycloaddition of carbodiimides to N-alkenylidenetriflamides, involving related compounds, has helped elucidate the mechanisms of cyclization reactions (Shainyan et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-(3,3-dimethylazetidin-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-11(2)7-12(8-11)9-3-5-10(13)6-4-9/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAGRDYHBLGHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2CCC(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1513233-06-1
Record name 4-(3,3-dimethylazetidin-1-yl)cyclohexan-1-one
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